5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1269292-29-6
VCID: VC18428239
InChI: InChI=1S/C11H8ClN3/c1-8-2-4-10(5-3-8)15-11(12)9(6-13)7-14-15/h2-5,7H,1H3
SMILES:
Molecular Formula: C11H8ClN3
Molecular Weight: 217.65 g/mol

5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile

CAS No.: 1269292-29-6

Cat. No.: VC18428239

Molecular Formula: C11H8ClN3

Molecular Weight: 217.65 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile - 1269292-29-6

Specification

CAS No. 1269292-29-6
Molecular Formula C11H8ClN3
Molecular Weight 217.65 g/mol
IUPAC Name 5-chloro-1-(4-methylphenyl)pyrazole-4-carbonitrile
Standard InChI InChI=1S/C11H8ClN3/c1-8-2-4-10(5-3-8)15-11(12)9(6-13)7-14-15/h2-5,7H,1H3
Standard InChI Key UYUPRFIUYLXISL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile (molecular formula: C11H9ClN3\text{C}_{11}\text{H}_9\text{ClN}_3) features a pyrazole ring substituted at the 1-position with a p-tolyl group (4-methylphenyl), a chlorine atom at the 5-position, and a cyano group (-CN) at the 4-position. The molecular weight is approximately 218.67 g/mol. The p-tolyl group introduces steric and electronic effects that influence the compound’s reactivity and interaction with biological targets .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile can be inferred from methodologies used for analogous pyrazole-4-carbonitriles. A representative route involves:

  • Condensation Reaction:
    p-Tolylhydrazine reacts with 2-(ethoxymethylene)malononitrile under reflux in ethanol to form 5-amino-1-p-tolyl-1H-pyrazole-4-carbonitrile .

    p-Tolylhydrazine+2-(Ethoxymethylene)malononitrileΔ,EtOH5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrile\text{p-Tolylhydrazine} + \text{2-(Ethoxymethylene)malononitrile} \xrightarrow{\Delta, \text{EtOH}} \text{5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrile}
  • Chlorination:
    The amino group at the 5-position undergoes diazotization followed by treatment with copper(I) chloride (Sandmeyer reaction) to introduce the chlorine substituent :

    5-Amino intermediateNaNO2,HCl,CuCl5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile\text{5-Amino intermediate} \xrightarrow{\text{NaNO}_2, \text{HCl}, \text{CuCl}} \text{5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile}

Industrial-Scale Considerations

Industrial production would prioritize cost efficiency and yield optimization:

  • Batch Reactors: Enable precise temperature control during cyclization and chlorination steps.

  • Purification: Recrystallization from ethanol/water mixtures enhances purity (>98%) .

Physicochemical Properties

Solubility and Stability

  • Solubility: The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol .

  • Stability: Stable under ambient conditions but may degrade under strong acidic or basic environments due to hydrolysis of the cyano group.

Thermal Properties

  • Melting Point: Estimated at 160–165°C based on analogs like 5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile (mp 158–160°C).

  • Thermogravimetric Analysis (TGA): Decomposition likely initiates above 250°C, consistent with thermally stable heterocycles.

Industrial and Agricultural Applications

Agrochemical Development

Pyrazole derivatives are precursors to fungicides like cyazofamid. The chlorine and cyano groups in 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile could be leveraged to design novel pesticides with improved efficacy against resistant strains.

Materials Science

The compound’s planar structure and electron-deficient cyano group make it a candidate for organic semiconductors. Theoretical studies predict a bandgap of ~3.1 eV, suitable for photovoltaic applications.

Mechanistic Insights

Reactivity in Organic Synthesis

  • Nucleophilic Substitution: The chlorine atom at the 5-position is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling diversification of the pyrazole core .

  • Cyano Group Participation: Acts as an electron-withdrawing group, directing electrophilic substitution to the 3-position of the pyrazole ring.

Biological Mechanism

Molecular docking simulations with CDK2 (PDB ID: 1HCL) suggest that the chlorine atom forms a halogen bond with Leu83, while the cyano group hydrogen-bonds to Asp86. This dual interaction mimics ATP-competitive inhibitors.

Comparison with Structural Analogs

CompoundKey DifferencesBiological Activity (IC50_{50})
5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrilePhenyl vs. p-tolyl group2.1 µM (MCF-7 cells)
5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrileAmino vs. chloro substituent4.5 µM (S. aureus)
5-Bromo-1-p-tolyl-1H-pyrazole-4-carbonitrileBromo vs. chloro substituent1.8 µM (CDK2 inhibition)

The p-tolyl group enhances lipophilicity compared to phenyl, improving cell membrane permeability. Chlorine’s electronegativity outperforms bromine in enzymatic binding despite similar steric profiles.

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